N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
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Description
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .
Biochemical Pathways
Quinoxaline derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for memory and cognition . This interaction suggests that this compound could potentially be used in the treatment of conditions like Alzheimer’s disease, where acetylcholine levels are typically low .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with enzymes like AChE. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, potentially improving memory and cognitive function
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AChE, thereby inhibiting the enzyme’s activity . This leads to an increase in acetylcholine levels, which can enhance cognitive function.
Properties
IUPAC Name |
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGPXEWHKSPVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.